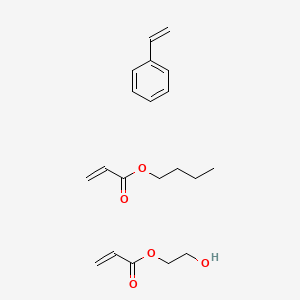
Butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl prop-2-enoate, 2-hydroxyethyl prop-2-enoate, and styrene are compounds that are often used in the production of various polymers. These compounds are known for their ability to undergo polymerization, forming materials with diverse applications in industries such as coatings, adhesives, and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol.
2-Hydroxyethyl prop-2-enoate: This compound can be prepared by the esterification of acrylic acid with ethylene glycol.
Styrene: Styrene is commonly produced by the dehydrogenation of ethylbenzene.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves the continuous esterification of acrylic acid with n-butanol in the presence of a strong acid catalyst.
2-Hydroxyethyl prop-2-enoate: Industrially, this compound is produced by the esterification of acrylic acid with ethylene glycol in a continuous process, followed by purification through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can convert these compounds into their respective alcohols or other reduced forms.
Substitution: These compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
Oxidation: The major products are often carboxylic acids or ketones.
Reduction: The major products are typically alcohols.
Substitution: The major products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: They are used as monomers in the synthesis of various polymers and copolymers.
Biology: They are used in the development of biomaterials and drug delivery systems.
Medicine: They are used in the formulation of medical adhesives and coatings for medical devices.
Industry: They are used in the production of paints, coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of these compounds involves their ability to undergo polymerization, forming long chains of repeating units. This process is initiated by free radicals, heat, or light, leading to the formation of polymers with specific properties . The molecular targets and pathways involved in their action depend on the specific application and the nature of the polymer formed .
Comparación Con Compuestos Similares
Similar Compounds
Butyl acrylate: Similar to butyl prop-2-enoate, but with a slightly different structure.
Hydroxyethyl methacrylate: Similar to 2-hydroxyethyl prop-2-enoate, but with a methacrylate group.
Vinyl toluene: Similar to styrene, but with a methyl group attached to the benzene ring.
Uniqueness
Butyl prop-2-enoate: Known for its flexibility and toughness in polymer applications.
2-Hydroxyethyl prop-2-enoate: Known for its hydrophilicity and ability to form hydrogels.
Styrene: Known for its ability to form rigid and transparent polymers.
Propiedades
Número CAS |
26587-25-7 |
|---|---|
Fórmula molecular |
C20H28O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
butyl prop-2-enoate;2-hydroxyethyl prop-2-enoate;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C5H8O3/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-5(7)8-4-3-6/h2-7H,1H2;4H,2-3,5-6H2,1H3;2,6H,1,3-4H2 |
Clave InChI |
KEAFDZTWGJQBHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)OCCO |
Números CAS relacionados |
26587-25-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl-[butyl(diphenyl)stannyl]sulfanyl-diphenylstannane](/img/structure/B14696910.png)

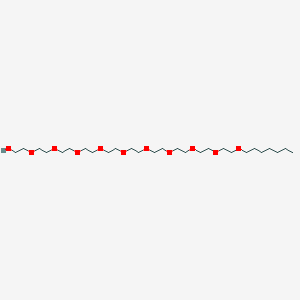
![1-Methyl-3-[(3-methyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]-2-phenyl-3H-indol-1-ium methyl sulfate](/img/structure/B14696929.png)
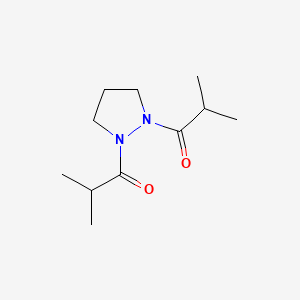
![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)
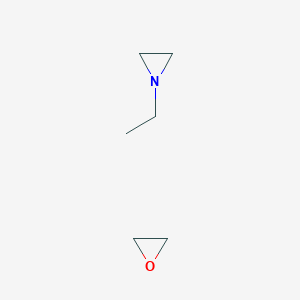
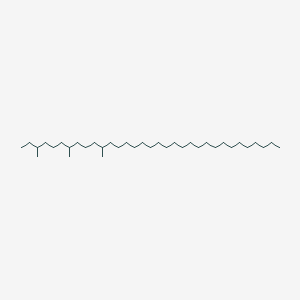
![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
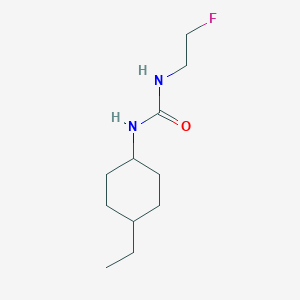
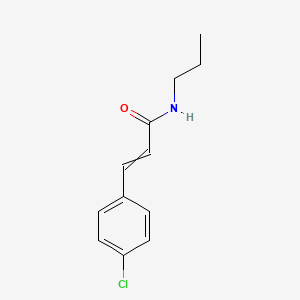
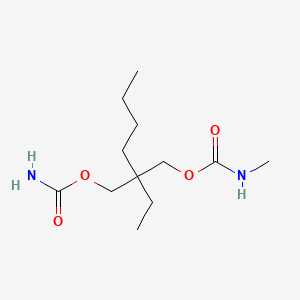
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)

